molecular formula C12H4Br2N2O2 B3037783 3,8-Dibromo-1,10-phenanthroline-5,6-dione CAS No. 602331-25-9

3,8-Dibromo-1,10-phenanthroline-5,6-dione

Cat. No. B3037783
CAS RN: 602331-25-9
M. Wt: 367.98 g/mol
InChI Key: IFZAYEPOLKDKNV-UHFFFAOYSA-N
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Description

3,8-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 . It has an average mass of 367.980 Da and a monoisotopic mass of 365.863922 Da . It is also known as 1,10-Phenanthroline-5,6-dione,3,8-dibromo .


Synthesis Analysis

The synthesis of 3,8-Dibromo-1,10-phenanthroline-5,6-dione involves several steps . The process starts with the addition of 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a reaction container that has been purged with nitrogen . Bromine is then added dropwise while stirring . The mixture is heated under reflux for 6 hours . After cooling to room temperature, sodium hydroxide solution is carefully added until the pH of the solution reaches 5 .


Molecular Structure Analysis

The molecular structure of 3,8-Dibromo-1,10-phenanthroline-5,6-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H .


Physical And Chemical Properties Analysis

3,8-Dibromo-1,10-phenanthroline-5,6-dione has a density of 2.069 g/cm3 . Its melting point is greater than 300 °C (in methanol), and its boiling point is 538.186 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 3,8-Dibromo-1,10-phenanthroline-5,6-dione advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,8-dibromo-1,10-phenanthroline-5,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAYEPOLKDKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-1,10-phenanthroline-5,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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